Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate
Overview
Description
Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate is a synthetic compound. It has a molecular formula of C13H18FNO2 and a molecular weight of 239.29 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate consists of a fluorophenyl group attached to an ethylamino propanoate group . The presence of the fluorine atom in the phenyl group can significantly influence the compound’s chemical and physical properties.Physical And Chemical Properties Analysis
Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate is a solid . Its molecular formula is C13H18FNO2, and it has a molecular weight of 239.29 g/mol .Scientific Research Applications
Antiviral Applications
Indole derivatives, which are structurally similar to “Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate”, have been found to possess various biological activities, including antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-Inflammatory Applications
Indole derivatives also exhibit anti-inflammatory activities . This suggests that “Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate” could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Applications
Indole derivatives have shown potential in anticancer applications . Given the structural similarity, “Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate” could also be explored for its potential anticancer properties.
Antimicrobial Applications
Schiff bases, which are structurally related to “Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate”, have shown promising antimicrobial activity . This suggests that “Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate” could potentially be used in the development of new antimicrobial drugs.
Antifungal Applications
Some Schiff bases have shown moderate antifungal activity against Candida spp . This suggests that “Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate” could potentially be used in the development of new antifungal drugs.
Precursor in Synthesis
“Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate” could potentially be used as a precursor in synthesis reactions. For instance, ethyl (4-fluorobenzoyl)acetate, a structurally similar compound, has been used as a precursor in condensation reactions with diamines for the synthesis of benzimidazoles and perimidines .
Antimalarial Treatments
The compound could potentially be used in the development of new antimalarial treatments. Ethyl (4-fluorobenzoyl)acetate has been used in condensation reactions for the synthesis of compounds for possible use as antimalarial treatments .
Synthesis of Hydroxybenzophenones
“Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate” could potentially be used in the synthesis of hydroxybenzophenones. Ethyl (4-fluorobenzoyl)acetate has been used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate . For instance, proper ventilation can remove or dilute an air contaminant if designed properly .
properties
IUPAC Name |
ethyl 3-[2-(4-fluorophenyl)ethylamino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-2-17-13(16)8-10-15-9-7-11-3-5-12(14)6-4-11/h3-6,15H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFAKQKAKQOCMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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